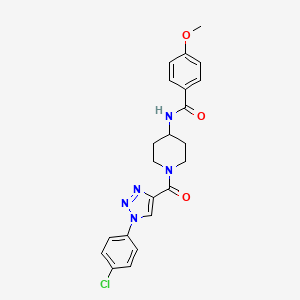

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.

Mode of Action

This can lead to changes in cellular signaling pathways, potentially influencing cell growth, differentiation, and survival .

Biochemical Pathways

cellular signaling , particularly those involving cAMP-dependent protein kinases. These kinases are involved in a wide range of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis .

Pharmacokinetics

Similar compounds are often well-absorbed and can cross the blood-brain barrier . They may also be substrates for P-glycoprotein, a protein that can affect drug distribution and excretion .

Result of Action

It could potentially have cytotoxic activities, as seen in similar compounds .

Biochemische Analyse

Biochemical Properties

The biochemical properties of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide are not fully understood. Compounds with similar structures have been found to interact with various enzymes and proteins. For instance, piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, showing interactions with the CCR5 receptor .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines .

Metabolic Pathways

It is anticipated that its metabolism may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Biologische Aktivität

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the formation of the triazole ring through "click chemistry" methods, followed by amidation to introduce the piperidine and methoxybenzamide groups.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole structure exhibit promising anticancer properties. For instance:

- Cytotoxicity : A study screened various triazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). Many derivatives demonstrated significant cytotoxic effects, with IC50 values indicating effective antiproliferative activity .

- Mechanism of Action : The mechanism often involves cell cycle arrest and induction of apoptosis. For example, specific triazole derivatives have been shown to arrest cells in the G2/M phase and trigger apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial and Antifungal : Triazole derivatives have been reported to possess antimicrobial activity against various pathogens. In particular, studies have highlighted their effectiveness against both bacterial and fungal strains .

Other Biological Activities

Apart from anticancer and antimicrobial activities, triazole derivatives have shown:

- Antiviral Properties : Some studies suggest that triazole compounds can inhibit viral replication, although specific data on this compound remains limited .

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes such as xanthine oxidase, which may have implications for treating conditions like gout.

Case Studies

Several case studies illustrate the biological efficacy of related compounds:

- Study on Anticancer Activity : A series of triazole-based compounds were synthesized and tested against multiple cancer cell lines. Specific compounds exhibited IC50 values below 10 µM against MCF-7 cells, indicating strong potential for further development into anticancer agents .

- Antimicrobial Testing : Triazole derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .

Data Summary

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | TBD | Anticancer/Antimicrobial | <10 (MCF-7) |

| 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | 923684-38-2 | Anticancer | 5.5 (A549) |

| 4-(1,2,3-triazol-1-yl)coumarin | TBD | Anticancer | 7.8 (SW480) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methoxybenzamide has been studied for its ability to inhibit tumor cell proliferation. In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and death .

Antimicrobial Properties

The triazole ring is known for its antifungal and antibacterial properties. Preliminary studies suggest that this compound exhibits activity against a range of pathogens, including resistant strains of bacteria. The mechanism of action may involve the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism .

Neuroprotective Effects

Emerging evidence points to the neuroprotective potential of this compound. It may play a role in mitigating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. Research indicates that it could modulate neurotransmitter systems and protect neuronal cells from damage caused by excitotoxicity .

Targeting G Protein-Coupled Receptors

Recent advancements in pharmacology have identified this compound as a promising candidate for targeting G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are common targets for drug development. Studies utilizing computational modeling have shown that this compound can act as both an agonist and antagonist at various GPCRs, suggesting its versatility as a therapeutic agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This property may have implications for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .

Mechanistic Studies

This compound serves as a valuable tool in biochemical research to elucidate various biological mechanisms. Its unique structure allows researchers to explore interactions with biomolecules, including proteins and nucleic acids. This can lead to insights into cellular signaling pathways and metabolic processes .

Synthesis and Derivatization

The synthesis of this compound has been optimized to allow for the creation of various derivatives with potentially enhanced biological activities. These derivatives can be screened for specific applications in drug discovery and development, expanding the potential therapeutic uses of the triazole framework .

Case Study 1: Anticancer Screening

In a study conducted on several triazole derivatives, this compound exhibited IC50 values lower than those of standard chemotherapeutics against breast cancer cell lines. The study highlighted its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential utility as an antimicrobial agent .

Case Study 3: Neuroprotective Mechanisms

Research focusing on neuroprotection found that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to glutamate toxicity. This suggests its potential application in neurodegenerative disease models .

Eigenschaften

IUPAC Name |

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3/c1-31-19-8-2-15(3-9-19)21(29)24-17-10-12-27(13-11-17)22(30)20-14-28(26-25-20)18-6-4-16(23)5-7-18/h2-9,14,17H,10-13H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEQFRAGZXZNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.